molecular formula C25H31Cl2F3N2O2S B12429743 O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride)

O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride)

Cat. No.: B12429743
M. Wt: 555.5 g/mol
InChI Key: AJLQNNHGRZKSBV-RNKLFDRASA-N
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Description

O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) is a deuterated form of Flupentixol, a thioxanthene derivative used primarily as an antipsychotic agent. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various research applications, particularly in the field of proteomics .

Preparation Methods

The synthesis of O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) involves several steps, starting with the preparation of the deuterated intermediate compounds. The synthetic route typically includes the following steps:

Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) is similar to that of Flupentixol. It primarily acts as an antagonist of dopamine receptors, particularly D1 and D2 receptors. By blocking these receptors, the compound helps to alleviate symptoms of schizophrenia and other psychotic disorders. The molecular targets and pathways involved include the dopaminergic pathways in the brain, which are crucial for regulating mood, behavior, and cognition .

Comparison with Similar Compounds

O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) can be compared with other similar compounds, such as:

The uniqueness of O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) lies in its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research applications.

Properties

Molecular Formula

C25H31Cl2F3N2O2S

Molecular Weight

555.5 g/mol

IUPAC Name

2-[1,1,2,2-tetradeuterio-2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride

InChI

InChI=1S/C25H29F3N2O2S.2ClH/c26-25(27,28)19-7-8-24-22(18-19)20(21-4-1-2-6-23(21)33-24)5-3-9-29-10-12-30(13-11-29)14-16-32-17-15-31;;/h1-2,4-8,18,31H,3,9-17H2;2*1H/b20-5+;;/i14D2,16D2;;

InChI Key

AJLQNNHGRZKSBV-RNKLFDRASA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO.Cl.Cl

Origin of Product

United States

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